molecular formula C7H15NO B1275109 N,N,3-trimethylbutanamide CAS No. 5370-28-5

N,N,3-trimethylbutanamide

Cat. No. B1275109
CAS RN: 5370-28-5
M. Wt: 129.2 g/mol
InChI Key: LVQDLURAEDSMES-UHFFFAOYSA-N
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Description

N,N,3-Trimethylbutanamide is a chemical compound that is structurally related to various other amides with potential applications in different fields such as pharmaceuticals and materials science. While the specific compound N,N,3-trimethylbutanamide is not directly mentioned in the provided papers, the papers do discuss related compounds that share a similar butanamide core structure, which can provide insights into the properties and reactivity of N,N,3-trimethylbutanamide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of carboxylic acids with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate . This method could potentially be adapted for the synthesis of N,N,3-trimethylbutanamide by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. For example, the crystal structure of N-(Dibenzylcarbamothioyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction, revealing intermolecular contacts that play a role in crystal packing stabilization . Similarly, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was also elucidated, showing the presence of intermolecular hydrogen bonds . These findings suggest that N,N,3-trimethylbutanamide may also exhibit specific intermolecular interactions that could influence its crystal packing and stability.

Chemical Reactions Analysis

The related compounds discussed in the papers are likely to undergo chemical reactions typical of amides, such as hydrolysis, nucleophilic acyl substitution, or reactions with reducing agents. The papers do not provide specific details on the reactivity of these compounds, but general knowledge of amide chemistry can be applied to predict the types of reactions that N,N,3-trimethylbutanamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of amides are influenced by their molecular structure, including factors such as the presence of electron-withdrawing groups or hydrogen bonding capabilities. For example, the presence of trifluoromethyl groups in N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide would affect its acidity and lipophilicity. Although the papers do not provide specific data on the physical properties of N,N,3-trimethylbutanamide, one can infer that its properties would be affected by the trimethyl groups, potentially increasing its hydrophobic character and affecting its boiling point and solubility.

Scientific Research Applications

  • 2-amino-N,N,3-trimethylbutanamide is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
  • The Automated Topology Builder (ATB) and Repository use “N,3,3-Trimethylbutanamide” for the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
  • 2-amino-N,N,3-trimethylbutanamide is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
  • The Automated Topology Builder (ATB) and Repository use “N,3,3-Trimethylbutanamide” for the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
  • 2-amino-N,N,3-trimethylbutanamide is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
  • The Automated Topology Builder (ATB) and Repository use “N,3,3-Trimethylbutanamide” for the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

properties

IUPAC Name

N,N,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDLURAEDSMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405050
Record name N,N,3-trimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3-trimethylbutanamide

CAS RN

5370-28-5
Record name N,N,3-Trimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5370-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,3-trimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
B Niu, K Sachidanandan, MV Cooke, TE Casey… - Organic …, 2022 - ACS Publications
A photoinduced, iron(III) chloride-catalyzed C–H activation of N-methyl amides and ethers leads to the formation of C–S and C–Se bonds via a ligand-to-metal charge transfer (LMCT) …
Number of citations: 10 pubs.acs.org
JE Dannatt, A Yadav, MR Smith III, RE Maleczka Jr - Tetrahedron, 2022 - Elsevier
A bidentate monoanionic ligand system was developed to enable iridium catalyzed C(sp 3 )–H activation borylation of N-methyl amides. Borylated amides were obtained in moderate to …
Number of citations: 2 www.sciencedirect.com
J Marco‐Contelles - The Chemical Record, 2021 - Wiley Online Library
Herein I present a review on the synthesis of ipsenol and ipsdienol, two aggregation pheromones of bark beetles, isolated from different species of genus Ips, and serious pests of …
Number of citations: 1 onlinelibrary.wiley.com
T Murata, T Kawanishi, A Sekiguchi, R Ishikawa, K Ono… - Molecules, 2018 - mdpi.com
Various optically active 2-hydroxyamide derivatives are produced based on the kinetic resolution of racemic 2-hydroxyamides with a diphenylacetyl component and (R)-…
Number of citations: 10 www.mdpi.com
CJ Chany II - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
B Niu - 2022 - scholarworks.iupui.edu
Alkyl radicals are powerful intermediates for the generation of carbon-carbon bonds, which play an indispensable role in the synthesis of natural products, pharmaceuticals, and …
Number of citations: 3 scholarworks.iupui.edu
PA Breuil - 2009 - dare.uva.nl
The generally accepted dogma introduced in the seventies that bidentate ligands perform better than the monodentate analogues in asymmetric transition-metal catalysis has been …
Number of citations: 3 dare.uva.nl
T Sengoku, R Maegawa, H Imamura… - Advanced Synthesis …, 2020 - Wiley Online Library
Enantioselective allylation of aldehydes and ketones is a widely used approach for preparing chiral homoallylic alcohols, however, most of the reactions are still mainly performed in …
Number of citations: 4 onlinelibrary.wiley.com
H Guyon, A Boussonniere… - The Journal of Organic …, 2017 - ACS Publications
A new class of chiral 1,2-amino ether ligands, readily accessible from naturally occurring α-amino- or α-hydroxy acids, was found to provide high levels of both conversion and …
Number of citations: 15 pubs.acs.org
Y Honda, A Ori, G Tsuchihashi - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
(S)-1-Aryl-2-sulfonyloxy-1-alkanone acetals, prepared from natural ethyl (S)-lactate or (S)-valine (chiral sources) by the use of a Grignard reaction, were rearranged under hydrolytic …
Number of citations: 54 www.journal.csj.jp

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